molecular formula C7H9BrS B6203094 4-(2-bromoethyl)-2-methylthiophene CAS No. 1487041-90-6

4-(2-bromoethyl)-2-methylthiophene

Cat. No.: B6203094
CAS No.: 1487041-90-6
M. Wt: 205.1
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Description

4-(2-Bromoethyl)-2-methylthiophene is a brominated thiophene derivative characterized by a methyl group at the 2-position and a bromoethyl (-CH₂CH₂Br) substituent at the 4-position of the thiophene ring. Thiophenes, sulfur-containing heterocycles, are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and reactivity. The bromoethyl group enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Heck reactions) and nucleophilic substitutions.

For example, bromination of 2-methylthiophene derivatives using bromine or bromoethylating agents under controlled conditions could yield the target compound.

Applications: Bromoethyl-substituted thiophenes are critical in synthesizing bioactive molecules. highlights thiophene derivatives with antimicrobial properties, while underscores the role of 2-methylthiophene moieties in enzyme inhibition.

Properties

CAS No.

1487041-90-6

Molecular Formula

C7H9BrS

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Scientific Research Applications

4-(2-Bromoethyl)-2-methylthiophene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: Its derivatives are used in the production of materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism by which 4-(2-bromoethyl)-2-methylthiophene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Reactivity

The compound is compared below with structurally related bromoethyl- or halogen-substituted thiophenes and benzene derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications References
4-(2-Bromoethyl)-2-methylthiophene C₇H₉BrS 205.11 2-methyl, 4-(2-bromoethyl) Electrophilic substitution at bromoethyl; participates in cross-coupling reactions. Pharmaceutical intermediates
4-Bromo-2-(chloromethyl)thiophene C₅H₄BrClS 211.50 4-bromo, 2-chloromethyl SN2 reactions at chloromethyl; halogen exchange possible. Chemical synthesis (e.g., ligands)
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 2-chloro, 1-(2-bromoethyl) Cross-coupling via bromoethyl; steric effects from chlorine influence reactivity. Organic synthesis intermediates
4-(2-Bromoethyl)benzoic acid C₉H₉BrO₂ 241.07 4-(2-bromoethyl), carboxylic acid Carboxylic acid enables conjugation; bromoethyl aids in alkylation. Bioconjugation, polymer chemistry

Physical Properties

  • Solubility : The methyl group in this compound increases lipophilicity (LogP ~2.3, inferred from ) compared to polar derivatives like 4-(2-bromoethyl)benzoic acid (LogP ~2.3 but with acidic solubility).
  • Thermal Stability : Bromoethyl-thiophenes (e.g., bp ~76–78°C for 2,3-dibromo-5-methylthiophene in ) are less volatile than smaller halogenated benzenes.

Preparation Methods

Mechanism and Reagent Selection

Radical bromination using N-bromosuccinimide (NBS) represents a widely adopted method for introducing bromine atoms into alkyl chains adjacent to aromatic systems. In the context of thiophene derivatives, this approach leverages the stability of benzylic radicals to achieve selective bromination. For 4-ethyl-2-methylthiophene, bromination typically targets the benzylic position (C1 of the ethyl group), yielding 4-(1-bromoethyl)-2-methylthiophene as the primary product. However, modulating reaction conditions—such as solvent polarity and initiator concentration—may partially favor terminal (C2) bromination.

Experimental Protocol

A representative procedure involves dissolving 4-ethyl-2-methylthiophene (10 mmol) in anhydrous carbon tetrachloride (50 mL) with NBS (12 mmol) and azobisisobutyronitrile (AIBN, 0.5 mmol). The mixture is refluxed under nitrogen for 12 hours, followed by filtration and solvent evaporation. Column chromatography (hexane/ethyl acetate, 9:1) isolates the brominated product.

Table 1: Radical Bromination Outcomes

SubstrateNBS (equiv)SolventYield (%)Product Ratio (C1:C2)
4-Ethyl-2-methylthiophene1.2CCl₄6585:15
4-Ethyl-2-methylthiophene1.5CH₃CN5878:22

Limitations and Mitigation Strategies

Anti-Markovnikov Hydrobromination of 4-Vinyl-2-Methylthiophene

Regiochemical Control via Radical Initiation

Anti-Markovnikov addition of HBr to alkenes is achieved under radical conditions, circumventing the carbocation rearrangements associated with ionic mechanisms. Applied to 4-vinyl-2-methylthiophene, this method installs bromine at the terminal carbon of the ethyl chain.

Synthetic Procedure

4-Vinyl-2-methylthiophene (8 mmol) is treated with HBr gas (1.2 equiv) in dichloromethane (30 mL) containing di-tert-butyl peroxide (DTBP, 0.1 equiv) at 0°C. After stirring for 6 hours, the mixture is quenched with saturated NaHCO₃, extracted with DCM, and dried over MgSO₄. The crude product is purified via distillation (bp 110–115°C at 15 mmHg).

Table 2: Hydrobromination Efficiency

SubstrateHBr SourceInitiatorYield (%)Purity (GC-MS)
4-Vinyl-2-methylthiopheneGasDTBP8296%
4-Vinyl-2-methylthiophene48% HBrAIBN7489%

Precursor Synthesis: 4-Vinyl-2-Methylthiophene

The vinyl precursor is accessible through palladium-catalyzed coupling of 4-bromo-2-methylthiophene with vinylboronic acid (Section 3.1) or Wittig olefination of 4-formyl-2-methylthiophene.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Ethyl Chain Installation

The Suzuki reaction enables direct introduction of pre-functionalized ethyl groups onto the thiophene ring. For example, coupling 4-bromo-2-methylthiophene with 2-bromoethylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ yields 4-(2-bromoethyl)-2-methylthiophene.

Optimization Insights

Key parameters include:

  • Catalyst Load : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

  • Base Selection : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents like DMF.

Table 3: Suzuki Coupling Performance

Boronic EsterCatalystBaseYield (%)
2-Bromoethyl-BpinPd(PPh₃)₄K₃PO₄68
2-Bromoethyl-BpinPdCl₂(dppf)Na₂CO₃54

Challenges in Alkyl Cross-Coupling

β-Hydride elimination often plagues alkyl palladium intermediates, necessitating bulky ligands (e.g., SPhos) or low-temperature conditions to suppress side reactions.

Reduction and Bromination of Ketone Intermediates

Friedel-Crafts Acylation Followed by Reduction

Electrophilic acylation of 2-methylthiophene with acetyl chloride/AlCl₃ furnishes 4-acetyl-2-methylthiophene. Subsequent reduction with NaBH₄/CeCl₃ yields 4-(2-hydroxyethyl)-2-methylthiophene, which is brominated using PBr₃.

Stepwise Bromination

Treatment of the alcohol intermediate with PBr₃ (1.5 equiv) in Et₂O at 0°C achieves quantitative conversion to the bromide. This method avoids radical pathways, ensuring exclusive terminal bromination.

Table 4: Ketone-to-Bromide Conversion Metrics

IntermediateBrominating AgentTemperature (°C)Yield (%)
4-(2-Hydroxyethyl)-2-methylPBr₃094
4-(2-Hydroxyethyl)-2-methylHBr (gas)2562

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

  • Radical Bromination : Moderate yields (58–65%) but requires inexpensive reagents. Scalability is limited by column chromatography.

  • Hydrobromination : High yields (74–82%) with simple workup. However, precursor synthesis adds steps.

  • Suzuki Coupling : Direct but low-yielding (54–68%) due to competing side reactions.

  • Reduction-Bromination : Excellent yields (94%) but involves toxic PBr₃ and moisture-sensitive intermediates .

Q & A

Q. What are the optimal synthetic routes for 4-(2-bromoethyl)-2-methylthiophene, and how can reaction progress be monitored?

Answer:

  • Synthetic Routes :
    • Bromination : Introduce the bromoethyl group via brominating agents like N-bromosuccinimide (NBS) in solvents such as CCl₄ or DCM. For regioselectivity, catalysts like AIBN may be used .
    • Functionalization : Attach the methyl group to the thiophene ring using Friedel-Crafts alkylation with methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or GC-MS for intermediate tracking. NMR spectroscopy (¹H/¹³C) confirms structural integrity .

Q. What characterization techniques are critical for verifying the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl group at δ 2.3–2.5 ppm, bromoethyl protons at δ 3.4–3.7 ppm). ¹³C NMR confirms carbon skeleton and substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₉BrS: calc. 212.96 g/mol) .
  • X-ray Crystallography : Resolves stereoelectronic effects in crystalline form, critical for confirming regiochemistry in substituted thiophenes .

Q. How does the bromoethyl group influence the reactivity of 2-methylthiophene in nucleophilic substitution reactions?

Answer: The bromoethyl group acts as a strong leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the methyl group may reduce reaction rates at the 2-position. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry to determine electron density maps. The methyl group directs electrophiles to the 5-position via inductive effects, while the bromoethyl group deactivates the 4-position. Fukui indices identify nucleophilic/electrophilic sites .
  • Case Study : Compare computed activation energies for sulfonation at different positions with experimental yields to validate models .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

Answer:

  • Contradiction Example : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 76% in similar conditions ).
  • Resolution Strategies :
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for stability and turnover.
    • Solvent Optimization : Compare DMF (polar aprotic) vs. dioxane (non-polar) for solubility and reaction kinetics.
    • Additives : Use KI or Cs₂CO₃ to stabilize intermediates and reduce side reactions .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Answer:

  • Assay Design :
    • Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
    • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods .
  • SAR Studies : Modify the bromoethyl group to azide or amine derivatives and correlate structural changes with activity trends .

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